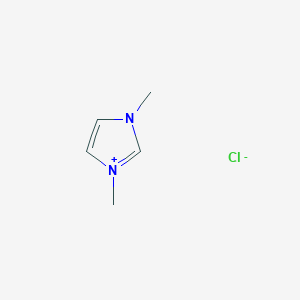

1,3-Dimethylimidazolium Chloride

Descripción general

Descripción

1,3-Dimethylimidazolium Chloride is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. It is a colorless or slightly yellow crystalline compound that is highly soluble in water and organic solvents. This compound is known for its ability to act as a catalyst in organic synthesis and as a solvent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium Chloride can be synthesized through a gas-liquid phase reaction. The process involves the reaction of 1-methylimidazole with methyl chloride under high-pressure conditions. The reaction is typically carried out in a high-pressure reaction kettle at a temperature of 348.15 K and a pressure of 0.7 MPa .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethylimidazolium Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Acid-Base Reactions: It can react with bases to form salts.

Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Bases: Strong bases like sodium hydroxide and potassium hydroxide are used in acid-base reactions.

Metal Ions: Transition metal ions such as palladium and platinum are used in complexation reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted imidazolium compounds can be formed.

Salts: Acid-base reactions result in the formation of imidazolium salts.

Metal Complexes: Complexation reactions yield metal-imidazolium complexes.

Aplicaciones Científicas De Investigación

Electrolytes in Energy Storage

1,3-Dimethylimidazolium chloride is employed as an effective electrolyte in lithium-ion batteries. Its ionic conductivity and thermal stability enhance battery performance and longevity. Research indicates that this ionic liquid can improve charge-discharge cycles and overall energy efficiency in battery systems.

Case Study:

- A study demonstrated that incorporating this compound into lithium-ion batteries increased their capacity retention over extended cycles compared to traditional electrolytes. The ionic liquid's low viscosity contributed to improved ion mobility within the battery.

Green Solvents

The compound serves as a green solvent alternative in various chemical reactions, minimizing the environmental impact associated with conventional organic solvents. Its ability to dissolve a wide range of polar and non-polar substances makes it a versatile medium for chemical synthesis.

Data Table: Comparison of Solvent Properties

| Property | This compound | Traditional Organic Solvents |

|---|---|---|

| Viscosity (mPa·s) | Low | High |

| Toxicity | Low | Variable |

| Boiling Point (°C) | Moderate | High |

| Solubility | Wide range | Limited |

Catalysis

In catalytic processes, this compound facilitates organic synthesis reactions by improving yields and reducing reaction times. Its ability to stabilize transition states enhances catalytic efficiency.

Case Study:

- Research highlighted its use in the synthesis of biodiesel from triglycerides, where it acted as a catalyst that significantly lowered the activation energy required for the reaction.

Biomass Conversion

This compound plays a crucial role in biomass conversion processes, contributing to sustainable energy solutions by facilitating the transformation of biomass into biofuels. Its ability to solubilize lignocellulosic materials enhances the efficiency of conversion processes.

Data Table: Biomass Conversion Efficiency

| Biomass Type | Conversion Method | Efficiency (%) |

|---|---|---|

| Corn Stover | Hydrothermal treatment | 85 |

| Sugarcane Bagasse | Enzymatic hydrolysis | 90 |

| Wood Chips | Pyrolysis | 75 |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized in drug formulation and delivery systems. It enhances the solubility and bioavailability of active pharmaceutical ingredients, making it valuable for developing new medications.

Case Study:

- A study investigated its role as a solubilizing agent for poorly soluble drugs, demonstrating significant improvements in dissolution rates and bioavailability compared to conventional formulations.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethylimidazolium Chloride involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating the formation of reaction products. In complexation reactions, it forms stable complexes with metal ions, enhancing their catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

1-Butyl-2,3-Dimethylimidazolium Chloride: Similar in structure but with a butyl group instead of a methyl group.

2-Chloro-1,3-Dimethylimidazolinium Chloride: Known for its high reactivity and used as a precursor in the synthesis of complex organic molecules.

2-Azido-1,3-Dimethylimidazolinium Chloride: Used in diazo-transfer reactions and as a stable reagent in organic synthesis.

Uniqueness

1,3-Dimethylimidazolium Chloride is unique due to its high solubility in both water and organic solvents, making it versatile for various applications. Its ability to form stable complexes with metal ions and act as a catalyst in numerous reactions sets it apart from other similar compounds .

Actividad Biológica

1,3-Dimethylimidazolium chloride ([Dmim][Cl]) is an ionic liquid that has garnered attention for its diverse biological activities. This article explores the biological effects of [Dmim][Cl], focusing on its antimicrobial properties, cytotoxicity, and potential applications in medicine and biotechnology.

This compound is characterized by its unique structure, which includes a dimethylimidazolium cation and a chloride anion. The ionic nature of this compound contributes to its solubility and interaction with biological systems. Its chemical formula is C₇H₁₁ClN₂, and it has a molecular weight of approximately 162.63 g/mol.

Antimicrobial Activity

Research indicates that [Dmim][Cl] exhibits significant antimicrobial properties against various microorganisms. A study demonstrated that the minimum inhibitory concentrations (MIC) for [Dmim][Cl] against several bacterial strains were notably effective:

| Microorganism | MIC (µM) |

|---|---|

| Escherichia coli | 500 |

| Staphylococcus aureus | 250 |

| Candida albicans | 300 |

These results suggest that [Dmim][Cl] can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for antimicrobial applications in pharmaceuticals .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of [Dmim][Cl]. The effective concentration resulting in 50% cell death (EC₅₀) was determined for different cell types:

| Cell Line | EC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 800 |

| MCF-7 (breast cancer) | 600 |

| HepG2 (liver cancer) | 750 |

These findings indicate that while [Dmim][Cl] has cytotoxic effects, its potency varies across different cell lines, suggesting selective toxicity that could be leveraged in targeted therapies .

The mechanisms through which [Dmim][Cl] exerts its biological effects are multifaceted. Studies suggest that the ionic liquid disrupts microbial membranes, leading to cell lysis. Additionally, it may interfere with cellular metabolic processes by influencing enzyme activity and gene expression related to stress responses in cells . For instance, it has been shown to induce the expression of cytochrome P450 genes involved in drug metabolism, which could have implications for drug interactions and resistance mechanisms .

Case Studies

Case Study 1: Antifungal Activity

In a controlled experiment, the antifungal efficacy of [Dmim][Cl] was tested against Candida albicans. The study revealed that at concentrations above 300 µM, there was a significant reduction in fungal viability. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Case Study 2: Cytotoxic Effects on Cancer Cells

A comparative study evaluated the cytotoxic effects of [Dmim][Cl] on various cancer cell lines. The results indicated that HeLa cells exhibited higher sensitivity compared to MCF-7 cells. This differential response highlights the importance of understanding cell-specific interactions when considering therapeutic applications .

Propiedades

IUPAC Name |

1,3-dimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.ClH/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJSFQFJZAEKHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453720 | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79917-88-7 | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Dimethylimidazolium Chloride interact with water molecules?

A1: Molecular dynamics simulations reveal that water molecules in mixtures with [DMIM][Cl] tend to remain isolated at low water concentrations. As the water concentration increases, a percolating network of water molecules forms alongside isolated molecules and small clusters [].

Q2: What is the nature of the interaction between this compound and glucose?

A2: [DMIM][Cl] effectively dissolves glucose, primarily through strong hydrogen bonding between the chloride anions and the hydroxyl groups of glucose. The cation also plays a role, albeit smaller, interacting with glucose through van der Waals forces [].

Q3: What is the primary driving force for the interaction between this compound and glucose?

A3: The dominant contributor to the glucose-[DMIM][Cl] interaction energy is the favorable hydrogen bonding between the hydroxyl groups of glucose and chloride anions. This electrostatic interaction is stronger than the van der Waals forces observed between glucose and the [DMIM] cation [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H11ClN2, and its molecular weight is 142.62 g/mol [].

Q5: What is known about the charge distribution within this compound?

A5: Computational studies suggest that the ionic charge in [DMIM][Cl] is less than unity, indicating charge transfer from the chloride anion to the cation. This delocalization of the chloride charge is attributed to local interactions and contributes to the liquid's reduced ionic character [].

Q6: What are the structural features of the solid phase formed by confined this compound?

A6: When confined between graphite walls, [DMIM][Cl] forms a unique solid phase with a distinct hydrogen bonding network. This structure is characterized by a hexagonal arrangement of anions around each cation, strong π-π stacking interactions between cations, and a significantly higher melting point compared to the bulk crystal [, ].

Q7: How does confinement between graphite walls affect the phase behavior of this compound?

A7: Molecular dynamics simulations show that a monolayer of [DMIM][Cl] confined between graphite walls undergoes a first-order freezing transition at 425 K. This transition, driven by changes in the distance between the walls, results in a solid monolayer with a hydrogen-bonded network structure distinct from the bulk crystal [].

Q8: How does the presence of this compound affect the micellization of sodium dodecyl sulfate (SDS) in aqueous solutions?

A8: Adding [DMIM][Cl] to aqueous SDS solutions influences SDS micellization, making it more thermodynamically favorable. This effect is attributed to stronger interactions between SDS molecules due to the presence of the IL, potentially through incorporation into the micellar structure [].

Q9: Can this compound be used in the synthesis of specific molecules?

A9: Yes, [DMIM][Cl] plays a crucial role in the one-pot synthesis of glycosyl benzoates from unprotected sugars in aqueous solutions. This process, involving thiobenzoic acid and triethylamine, highlights the potential of [DMIM][Cl] in facilitating efficient carbohydrate synthesis [].

Q10: How has Car-Parrinello Molecular Dynamics (CPMD) been used to study this compound?

A10: CPMD simulations have been instrumental in investigating various aspects of [DMIM][Cl], including:

- Local Liquid Structure: Revealing the presence of hydrogen bonding and providing insights into cation-anion and cation-cation distributions [, ].

- Electrostatic Properties: Analyzing molecular polarization, revealing fluctuating dipole moments of ions influenced by the immediate surroundings [].

- Interfacial Behavior: Studying the formation of interfacial layers at the neutral graphite monolayer-[DMIM][Cl] interface, highlighting the enrichment of cations at the surface [].

Q11: What has been learned about this compound from ab initio molecular dynamics simulations?

A11: Ab initio molecular dynamics simulations have provided valuable insights into:

- Solid-Liquid Phase Transition: Predicting changes in atomic structure during phase transition and its effect on the Compton profile, with intermolecular changes being the main contributors [].

- Structural Properties: Examining the radial distribution functions, hydrogen bonding patterns, and charge transfer phenomena within the liquid [].

- Power Spectra: Analyzing the vibrational modes of the liquid and correlating them with hydrogen bonding strength and experimental IR/Raman spectra [].

Q12: How do ionic charges impact the simulation results of this compound?

A12: Simulations using scaled charges for [DMIM][Cl] reveal that assuming ionic charges of +/-1 e can overestimate intermolecular attractions, leading to inaccurate predictions of structure, dynamics, and cohesive energy densities. Employing scaled charges closer to +/- 0.7 e shows better agreement with ab initio data [].

Q13: How is the Adaptive Resolution Simulation (AdResS) method used to study this compound?

A13: The AdResS method, particularly its grand canonical-like version (GC-AdResS), enables open boundary molecular dynamics simulations of [DMIM][Cl] by partitioning the system into an atomistically detailed subsystem and a coarse-grained reservoir, allowing for efficient and accurate simulations [].

Q14: How does the choice of anion affect the properties of 1,3-dimethylimidazolium-based ionic liquids?

A14: The choice of anion significantly influences the properties of [DMIM]-based ILs. For example, [DMIM] hexafluorophosphate exhibits greater hydrophobicity compared to [DMIM] chloride, as evidenced by contrasting behavior in excess volumes and enthalpies of mixing with water [].

Q15: Can this compound be used to mitigate the toxicity of essential oils?

A15: Research shows that using [DMIM][Cl] as a co-solvent during the hydrodistillation of essential oils, such as nutmeg oil, can potentially reduce the extraction of toxic phenylpropanoids while improving the yield of desirable components [].

Q16: What is the impact of pore size and loading on the properties of this compound confined in nanoporous carbon materials?

A16: Molecular dynamics simulations of [DMIM][Cl] confined within nanoporous CMK-3 carbon reveal that pore size and loading significantly impact the IL's structural and dynamic properties. The IL forms distinct layers within the pores, and its density profile along the pore axis becomes heterogeneous at low pore loadings [].

Q17: How do ionic liquids like this compound screen ion-electrode interactions?

A17: [DMIM][Cl] and similar ILs exhibit a complex screening behavior of ion-electrode interactions. Instead of the monotonic decrease predicted by simpler models, the free energy profiles of dissolved charged probes near a charged surface (e.g., graphene) show oscillations, indicating a complex interplay of forces [].

Q18: What is the role of hydrogen bonding in determining the properties of this compound?

A18: Hydrogen bonding plays a crucial role in shaping the structural and dynamic properties of [DMIM][Cl]. The strength and nature of these interactions, often studied through power spectra analysis of ab initio molecular dynamics simulations, directly influence the liquid's behavior [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.